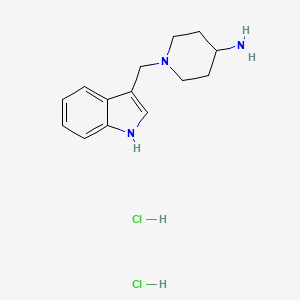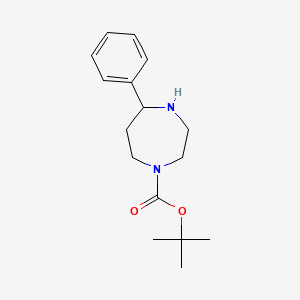![molecular formula C11H16N4S B1439563 6-丁基-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-硫醇 CAS No. 1193388-61-2](/img/structure/B1439563.png)
6-丁基-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-硫醇
描述
“6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol” is a chemical compound with the CAS Number: 1193388-61-2. It has a molecular weight of 236.34 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4S/c1-4-5-6-9-7(2)12-10-13-11(16)14-15(10)8(9)3/h2,4-6H2,1,3H3 (H2,12,13,14,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.34 . It is used for research purposes and is not intended for diagnostic or therapeutic use .科学研究应用
合成和衍生物形成
6-丁基-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-硫醇及其衍生物一直是合成研究的焦点。该化合物已被转化为各种N-取代酰胺衍生物,展示了其在化学合成中的多功能性 (Cong et al., 2014)。此外,对二氢嘧啶嘧啶互变异构体的研究,包括这种化合物,表明其在进一步化学转化中的潜力 (Desenko et al., 1993)。
生物活性
该化合物已被用作具有除草和杀菌活性的衍生物合成的起始物质。这表明了其在农业化学中的潜在应用 (De, 2006)。此外,已经探索了基于这种化合物的二杂环化合物的合成,进一步扩展了其在生物活性研究中的应用 (Liu et al., 2008)。
有机电子应用
该化合物已被用于设计和合成有机发光超分子微纤维。这为有机电子和光子学领域的潜在应用打开了可能 (Liu et al., 2008)。
药物研究
在药物研究中,该化合物已参与与心血管药物相关的研究,展示了其在药物化学中的潜力 (Novinson et al., 1982)。这包括探索其衍生物用于抗高血压和冠状血管扩张活性的活动。
未来方向
生化分析
Biochemical Properties
6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins . These effects are essential for understanding how the compound impacts cellular physiology.
Molecular Mechanism
At the molecular level, 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular mechanisms are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and changes in gene expression . These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffused into cells . Once inside the cells, it can bind to various proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is essential for elucidating its biochemical and cellular effects.
属性
IUPAC Name |
6-butyl-5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-4-5-6-9-7(2)12-10-13-11(16)14-15(10)8(9)3/h4-6H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSALCPFWNLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C(=NC(=S)N2)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169257 | |
| Record name | 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193388-61-2 | |
| Record name | 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1439481.png)


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)
![Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1439487.png)





![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)


